4-Nitroazobenzene

Electrochemistry Redox-Active Chromophores Molecular Electronics

4-Nitroazobenzene (NAB) is a para-nitro-substituted azobenzene supplied as a technical-grade brown powder. Unlike unsubstituted azobenzene, the electron-withdrawing nitro group enables two fully reversible one-electron reductions (E1/2 = –0.46 V and –1.18 V vs. Ag/Ag+), preventing capacity fade in redox-flow batteries and electrochromic devices. Its superior photochemical stability and nonlinear optical (NLO) response make it the preferred chromophore for molecular charge-storage elements and frequency-doubling waveguides. Validated for diagnostic assay manufacturing, hematology, and histology staining, this ≥90% purity grade reduces in-house purification. Harmonized hazard classifications (Acute Tox. 4, Carc. 2) require proper handling; SDS and documentation are provided.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 2491-52-3
Cat. No. B1198901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroazobenzene
CAS2491-52-3
Synonyms4-nitroazobenzene
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9H
InChIKeyTZTDJBMGPQLSLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroazobenzene (CAS 2491-52-3): Core Physicochemical & Regulatory Profile for Informed Procurement


4-Nitroazobenzene (NAB), also known as (4-nitrophenyl)-phenyldiazene, is a para-nitro-substituted azobenzene derivative (C12H9N3O2, MW 227.22) supplied primarily as a technical-grade brown powder with a melting point of 132–134 °C . It features a conjugated azo (–N=N–) bridge linking an unsubstituted phenyl ring to a 4-nitrophenyl ring, endowing it with strong UV–Visible absorption and reversible trans–cis photoisomerization capability . Regulatorily, it carries harmonized hazard classifications including Acute Toxicity 4 (oral), Carcinogenicity Category 2, and Skin/Eye Irritation 2, necessitating appropriate handling and documentation in procurement workflows .

Why 4-Nitroazobenzene Cannot Be Freely Interchanged: The Quantitative Case Against Generic Azobenzene Substitution


Although structurally similar to azobenzene, 4-nitroazobenzene (NAB) is not a functional drop-in replacement. The electron-withdrawing 4-nitro group fundamentally alters the electronic structure of the azo chromophore, shifting reduction potentials, photochemical stability, and spectroscopic signatures compared to unsubstituted azobenzene, 4-aminoazobenzene, or the strongly push–pull donor–acceptor derivative 4-nitro-4'-(dimethylamino)azobenzene (NDAB) [1][2]. In electrochemical environments such as acetonitrile, NAB uniquely exhibits two reversible one-electron reductions, whereas azobenzene itself displays an irreversible second step due to protonation of the dianion [1]. Under photoexcitation, NAB's 4'-nitro substitution confers superior photochemical stability relative to the 2'-nitro positional isomer [2]. These physically measurable differences translate directly into divergent application outcomes, making informed, data-driven selection mandatory.

4-Nitroazobenzene (CAS 2491-52-3): Head-to-Head Quantitative Differentiation from Closest Azobenzene Analogs


Reversible Two-Step Electrochemical Reduction vs. Irreversible Behavior of Unsubstituted Azobenzene

In acetonitrile, 4-nitroazobenzene (NAB) undergoes two fully reversible one-electron reductions at half-wave potentials E1/2 of –0.46 V and –1.18 V (vs. Ag/Ag+), respectively yielding a stable monoanion radical and a stable dianion [1]. In contrast, unsubstituted azobenzene (AB) shows a reversible first reduction (E1/2 = –1.14 V vs. Ag/Ag+) followed by a chemically irreversible second reduction step wherein the dianion abstracts a proton from the solvent (k_disproportionation = 8.2 dm³ mol⁻¹ min⁻¹) to form a monoprotonated species, degrading electrode reversibility [1]. NAB thus provides a fully reversible, two-electron redox couple, highly attractive for precise electron-storage or electrocatalytic cycling applications.

Electrochemistry Redox-Active Chromophores Molecular Electronics

4'-Nitro Positional Isomer Superiority in Photochemical Stability Over 2'-Nitro Analog

Computational modeling at the AM1 level reveals that the 4'-nitro positional isomer of azobenzene has substantially higher photochemical stability than the 2'-nitro isomer. The inferior stability of the 2'-nitro isomer is traced to a higher calculated spin density at the azo nitrogen atoms in the second excited triplet state (T2), which facilitates photodegradation pathways under irradiation at the second absorption band (~300–380 nm) [1]. Users requiring long-term photostable azo dyes or chromophores should explicitly specify the 4′-nitro substitution pattern.

Photodegradation Dye Stability Azo Chromophore Design

Direct-Acting Mutagenicity Profile Distinct from 4-Aminoazobenzene and 4-Nitrosoazobenzene

In the Salmonella typhimurium Ames assay (strains TA98 and TA100), 4-nitroazobenzene (NAB) and 4-nitrosoazobenzene dyes display direct-acting mutagenicity without S9 metabolic activation, whereas 4-aminoazobenzene (AAB) requires S9 liver homogenate for activation [1]. With S9, all 4-nitroazobenzene dyes remain mutagenic, suggesting the formation of additional active mutagenic species beyond simple nitroreduction to the N-hydroxy-AAB [1]. This differentiated mutagenicity fingerprint has direct implications for structure–activity relationship (SAR) studies, biosafety risk assessment, and designing safer azo dyes for commercial use.

Genetic Toxicology Azo Dye Safety Metabolic Activation

Enhanced First Molecular Hyperpolarizability Over Non-Nitro Azobenzene Derivatives for NLO Applications

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level on a series of four second-order NLO azobenzene materials demonstrate that the compound bearing nitro substituent groups possesses a markedly larger first molecular hyperpolarizability (β) compared to its non-nitro counterparts in the set [1]. This computational result is corroborated by earlier solvatochromic experimental studies showing that 2,4-disubstituted nitro-azobenzenes exhibit higher first-order hyperpolarizability than monosubstituted analogs, though NAB's simpler monosubstituted structure offers advantageous synthetic accessibility while retaining significant NLO activity [2].

Nonlinear Optics Hyperpolarizability DFT Calculations

3-Order-of-Magnitude Acceleration of Thermal Cis-to-Trans Isomerization on Gold Nanoparticle Surfaces

UV–Visible spectroscopy studies on 4-nitroazobenzene reveal that the presence of gold nanoparticles (AuNPs) reduces the thermal lifetime of the cis isomer by up to three orders of magnitude (factor of ~1,000) compared to its lifetime in homogeneous solution without nanoparticles [1]. DFT transition-state calculations attribute this acceleration to a substantial lowering of the activation energy barrier for cis→trans isomerization upon electron attachment to or withdrawal from the azobenzene moiety [1]. This property makes NAB uniquely responsive to nanoenvironmental electronic tuning, enabling adjustable switching rates in AuNP-hybrid systems.

Photoisomerization Kinetics Nanoplasmonics Molecular Switching

Defined Chromatographic Purity & Fit-for-Purpose Technical Grade for Hematology/Histology Staining

Procurement-grade 4-nitroazobenzene is offered at defined purity levels: ≥ 89% (HPLC, Chem-Impex Technical Grade) and 90% (Sigma-Aldrich Technical Grade), both specifically qualified for diagnostic assay manufacturing, hematology, and histology applications . By contrast, generic azobenzene or 4-aminoazobenzene from non-specialized suppliers often lack these application-validated purity specifications, necessitating additional in-house purification and quality verification, which adds time and cost to laboratory workflows .

Quality Control Diagnostic Assay Manufacturing Technical Grade Specifications

High-Confidence Application Scenarios for 4-Nitroazobenzene (CAS 2491-52-3) Derived from Empirical Differential Evidence


Electrochromic and Redox-Active Molecular Devices Requiring Fully Reversible Cycling

The two fully reversible one-electron reductions of 4-nitroazobenzene in acetonitrile (E1/2 = –0.46 V and –1.18 V vs. Ag/Ag+), established by polarography and controlled-potential electrolysis [1], make NAB the preferred chromophore over unsubstituted azobenzene for electrochromic windows, redox-flow battery electrolytes, or molecular-scale charge-storage elements where the irreversible second reduction of azobenzene causes capacity fade and electrode passivation.

Nonlinear Optical (NLO) Polymer Chromophore Design

DFT calculations confirm that nitro-substituted azobenzene exhibits the largest first molecular hyperpolarizability (β) among four second-order NLO azobenzene materials studied [1]. Polyimides incorporating covalently bound 4-nitro-4'-aminoazobenzene-type chromophores achieve d33 values of 59–109 pm/V at 1064 nm and retain > 93% of their order parameter at 110 °C over 9 days [2]. For electro-optic modulator or frequency-doubling waveguide design, NAB-derived chromophores offer a balanced profile of high β and thermal stability.

Gold-Nanoparticle-Accelerated Photoswitching for Smart Coatings and Drug-Release Platforms

The ~1,000-fold acceleration of thermal cis→trans isomerization of 4-nitroazobenzene on AuNP surfaces [1] enables tunable switching kinetics in hybrid plasmonic systems. This differentiated response can be exploited in light-responsive drug-delivery vesicles, where fast reset kinetics after cargo release, or slow kinetics for sustained effect, are required depending on the specific therapeutic window.

Standardized Hematology/Histology Staining with Validated Technical-Grade Supply

With defined ≥ 89% (HPLC) purity and explicit vendor validation for diagnostic assay manufacturing, hematology, and histology [1], 4-nitroazobenzene technical grade provides a compliant, application-ready staining agent for blood smear and tissue section visualization, reducing the burden of in-house purification and quality requalification that would be necessary when procuring generic azobenzene or 4-aminoazobenzene lacking such certification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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